molecular formula C33H41N3O3 B11576534 2-{2-[(4-tert-butylphenoxy)methyl]-1H-benzimidazol-1-yl}-N-(2-ethyl-6-methylphenyl)-N-(1-methoxypropan-2-yl)acetamide

2-{2-[(4-tert-butylphenoxy)methyl]-1H-benzimidazol-1-yl}-N-(2-ethyl-6-methylphenyl)-N-(1-methoxypropan-2-yl)acetamide

Cat. No.: B11576534
M. Wt: 527.7 g/mol
InChI Key: ZLFLHRJZEMJTTA-UHFFFAOYSA-N
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Description

2-{2-[(4-TERT-BUTYLPHENOXY)METHYL]-1H-1,3-BENZODIAZOL-1-YL}-N-(2-ETHYL-6-METHYLPHENYL)-N-(1-METHOXYPROPAN-2-YL)ACETAMIDE is a complex organic compound with potential applications in various scientific fields

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{2-[(4-TERT-BUTYLPHENOXY)METHYL]-1H-1,3-BENZODIAZOL-1-YL}-N-(2-ETHYL-6-METHYLPHENYL)-N-(1-METHOXYPROPAN-2-YL)ACETAMIDE typically involves multiple steps, starting with the preparation of the benzodiazole core This can be achieved through the cyclization of o-phenylenediamine with appropriate aldehydes or ketones under acidic conditions

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for efficient heat and mass transfer, as well as the implementation of green chemistry principles to reduce the use of hazardous reagents and solvents.

Chemical Reactions Analysis

Types of Reactions

2-{2-[(4-TERT-BUTYLPHENOXY)METHYL]-1H-1,3-BENZODIAZOL-1-YL}-N-(2-ETHYL-6-METHYLPHENYL)-N-(1-METHOXYPROPAN-2-YL)ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert ketones or aldehydes within the molecule to alcohols.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule, altering its chemical properties.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Alkyl halides, amines, thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe for studying biological processes due to its benzodiazole core.

    Medicine: Possible therapeutic applications, given the biological activity of benzodiazole derivatives.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-{2-[(4-TERT-BUTYLPHENOXY)METHYL]-1H-1,3-BENZODIAZOL-1-YL}-N-(2-ETHYL-6-METHYLPHENYL)-N-(1-METHOXYPROPAN-2-YL)ACETAMIDE likely involves interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of their activity. The benzodiazole core is known to interact with various biological targets, potentially affecting signaling pathways and cellular processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{2-[(4-TERT-BUTYLPHENOXY)METHYL]-1H-1,3-BENZODIAZOL-1-YL}-N-(2-ETHYL-6-METHYLPHENYL)-N-(1-METHOXYPROPAN-2-YL)ACETAMIDE is unique due to its specific functional groups and the presence of the benzodiazole core, which imparts distinct chemical and biological properties not found in the similar compounds listed above.

Properties

Molecular Formula

C33H41N3O3

Molecular Weight

527.7 g/mol

IUPAC Name

2-[2-[(4-tert-butylphenoxy)methyl]benzimidazol-1-yl]-N-(2-ethyl-6-methylphenyl)-N-(1-methoxypropan-2-yl)acetamide

InChI

InChI=1S/C33H41N3O3/c1-8-25-13-11-12-23(2)32(25)36(24(3)21-38-7)31(37)20-35-29-15-10-9-14-28(29)34-30(35)22-39-27-18-16-26(17-19-27)33(4,5)6/h9-19,24H,8,20-22H2,1-7H3

InChI Key

ZLFLHRJZEMJTTA-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=CC(=C1N(C(C)COC)C(=O)CN2C3=CC=CC=C3N=C2COC4=CC=C(C=C4)C(C)(C)C)C

Origin of Product

United States

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